molecular formula C12H18Cl2N6 B12223554 2-(1-methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride

2-(1-methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride

Cat. No.: B12223554
M. Wt: 317.21 g/mol
InChI Key: UAMGLSLTOYRUOP-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazine core substituted with a methyl-pyrazolyl group and a piperazinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride typically involves the following steps:

    Formation of the pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with 1-methyl-1H-pyrazol-4-yl group:

    Introduction of the piperazinyl group: The piperazinyl group is then introduced through nucleophilic substitution reactions.

    Formation of the dihydrochloride salt: The final compound is obtained by treating the synthesized molecule with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce various functional groups onto the pyrazine core.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: A similar compound with a pyrazolyl group attached to a pyridine core.

    1-(benzyl)-1H-1,2,3-triazol-4-yl)piperazin-1-yl)methanone: A compound with a triazole and piperazine moiety.

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine dihydrochloride is unique due to its specific substitution pattern on the pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18Cl2N6

Molecular Weight

317.21 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)-6-piperazin-1-ylpyrazine;dihydrochloride

InChI

InChI=1S/C12H16N6.2ClH/c1-17-9-10(6-15-17)11-7-14-8-12(16-11)18-4-2-13-3-5-18;;/h6-9,13H,2-5H2,1H3;2*1H

InChI Key

UAMGLSLTOYRUOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=N2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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